Cas no 22553-66-8 (Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)-)
![Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)- structure](https://de.kuujia.com/scimg/cas/22553-66-8x500.png)
22553-66-8 structure
Produktname:Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)-
Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)-
- [3aR,4aα,9aβ,(+)]-4α-Acetoxydodecahydro-8β-hydroxy-8aβ-methyl-3,5-bis(methylene)naphtho[2,3-b]furan-2-one
- (3ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate
- AC1L5PQJ
- AC1Q69U5
- AG-J-87595
- AR-1A3952
- CTK4E9724
- Cyclopyrethrosin
- KST-1A2870
- NSC129518
- NCI60_000668
- DTXSID70299343
- 22553-66-8
- NSC-129518
- CHEMBL1986008
- beta-Cyclopyrethrosin
- [3aR-(3aalpha,4alpha,4aalpha,8beta,8abeta,9abeta)]-4-(Acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-naphtho[2,3-b]furan-2(3H)-one
-
- Inchi: InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11-13(9(2)16(20)22-11)15(14(8)17)21-10(3)18/h11-15,19H,1-2,5-7H2,3-4H3/t11-,12+,13+,14+,15-,17-/m0/s1
- InChI-Schlüssel: IGJIZPZJCAPPBP-YQCBVSTRSA-N
- Lächelt: CC(O[C@H]1[C@@H]2C(C(O[C@H]2C[C@@]2(C)[C@@H](CCC(=C)[C@H]12)O)=O)=C)=O
Berechnete Eigenschaften
- Genaue Masse: 306.14676
- Monoisotopenmasse: 306.14672380g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 565
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 72.8Ų
Experimentelle Eigenschaften
- PSA: 72.83
Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)- Verwandte Literatur
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
22553-66-8 (Naphtho[2,3-b]furan-2(3H)-one,4-(acetyloxy)decahydro-8-hydroxy-8a-methyl-3,5-bis(methylene)-,(3aR,4R,4aS,8R,8aR,9aS)-) Verwandte Produkte
- 477-43-0(Dehydrocostus lactone)
- 1748-81-8(Carabrone)
- 74299-48-2(Dehydrocostus lactone)
- 1523541-80-1((1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid)
- 1361512-52-8(3-Iodo-5-(2,4,6-trichlorophenyl)pyridine)
- 2228655-57-8(2,2-difluoro-1-1-(2-methylpropyl)-1H-pyrazol-5-ylethan-1-amine)
- 2306274-75-7(tert-butyl 6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate)
- 1266238-73-6((R)-4-Benzyl-5-hydroxymethyl-morpholin-3-one)
- 852374-09-5(N-benzyl-2-{3-(4-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 2229271-44-5(2-1-(1,1,2,2-tetrafluoroethyl)cyclopropylacetic acid)
Empfohlene Lieferanten
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
